1-(Pyridin-3-yl)piperidine-2-carbonitrile is a chemical compound characterized by its unique structure, consisting of a piperidine ring substituted with a pyridine group at the 3-position and a carbonitrile group at the 2-position. Its molecular formula is and it has a molecular weight of approximately 187.24 g/mol. This compound is notable for its potential therapeutic applications, particularly in the field of medicinal chemistry.
1-(Pyridin-3-yl)piperidine-2-carbonitrile has been studied for its biological properties, particularly as an inhibitor of specific ion channels. Research indicates that derivatives of this compound may exhibit activity against transient receptor potential channels, which are implicated in various physiological processes including pain sensation and inflammation . The biological activity of this compound makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.
This compound has potential applications in medicinal chemistry, particularly in drug development targeting ion channels and other biological pathways. Its unique structure allows it to serve as a scaffold for designing novel therapeutic agents that could address various medical conditions, including pain management and neurodegenerative diseases.
Interaction studies involving 1-(Pyridin-3-yl)piperidine-2-carbonitrile focus on its binding affinity to specific receptors or ion channels. These studies often employ techniques such as surface plasmon resonance or electrophysiological assays to determine how effectively the compound interacts with target proteins. Understanding these interactions is crucial for elucidating its pharmacological profile and optimizing its therapeutic potential.
Several compounds share structural similarities with 1-(Pyridin-3-yl)piperidine-2-carbonitrile, each exhibiting unique properties and biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(Pyridin-2-yl)piperidine-2-carbonitrile | Similar piperidine structure with a different pyridine position | Potential TRPC channel modulation |
| 3-(Pyridin-2-yl)piperidine-3-carbonitrile | Different carbonitrile position | Investigated for anti-inflammatory properties |
| 4-(Pyridin-4-yl)piperidine-4-carbonitrile | Substituted at the 4-position | Studied for neuroprotective effects |
Uniqueness: The distinct positioning of the pyridine and carbonitrile groups in 1-(Pyridin-3-yl)piperidine-2-carbonitrile may confer specific biological activities not present in its analogs, making it an interesting candidate for further research.
The compound features a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a carbonitrile group ($$-\text{C}\equiv\text{N}$$) and at the 1-position with a pyridin-3-yl group (a six-membered aromatic heterocycle with one nitrogen atom at the 3-position). The IUPAC name, 1-pyridin-3-ylpiperidine-2-carbonitrile, reflects this substitution pattern.
| Property | Value |
|---|---|
| CAS Number | 1823959-09-6 |
| Molecular Formula | $$ \text{C}{11}\text{H}{13}\text{N}_{3} $$ |
| Molecular Weight | 187.24 g/mol |
| SMILES | C1CCN(C(C1)C#N)C2=CN=CC=C2 |
The three-dimensional conformation of the molecule reveals a chair configuration for the piperidine ring, with the pyridine and carbonitrile groups occupying equatorial positions to minimize steric strain.
Limited experimental data are available for this compound’s physical properties, such as melting point, boiling point, or solubility. However, computational models predict moderate polarity due to the presence of the polar carbonitrile group and aromatic pyridine ring. These features suggest solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), as evidenced by its recrystallization in DMF during synthesis.